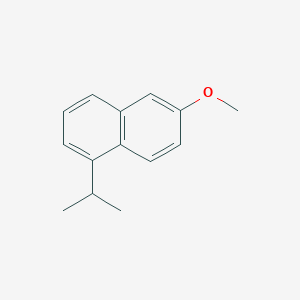

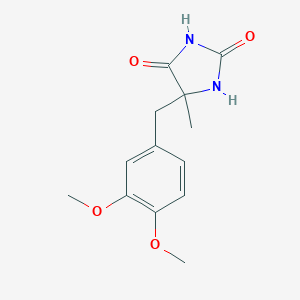

Hydantoin, 5-methyl-5-veratryl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydantoin, 5-methyl-5-veratryl-, is a derivative of hydantoin, a heterocyclic organic compound . It is used in laboratory chemicals . The compound is of pharmaceutical importance and has been the subject of various studies .

Synthesis Analysis

Hydantoin was first isolated in 1861 by Adolf von Baeyer in the course of his study of uric acid . Friedrich Urech synthesized 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate in what is now known as the Urech hydantoin synthesis . A conventional regioselective chemical transformation of 5-methylene hydantoins to 5-aminomethyl-substituted hydantoins or to 5-amino-5-methyl-disubstituted hydantoins has been described .Molecular Structure Analysis

The molecular structure of Hydantoin, 5-methyl-5-veratryl-, is similar to that of other hydantoin derivatives . The structure-property relationship of anticonvulsant hydantoin derivatives has been studied, with satisfactory correlations found between hydrogen bonding properties and solute size .Chemical Reactions Analysis

In connection with studies on hydantoin derivatives, a conventional regioselective chemical transformation of 5-methylene hydantoins to 5-aminomethyl-substituted hydantoins or to 5-amino-5-methyl-disubstituted hydantoins has been described . The one-pot protocol allowed the connective synthesis of a range of 5,5-disubstituted hydantoins bearing electronically diverse aryl substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of Hydantoin, 5-methyl-5-veratryl-, are similar to those of other hydantoin derivatives . The effects of solvent dipolarity/polarizability and solvent-solute hydrogen bonding interactions have been analyzed .作用机制

While the specific mechanism of action for Hydantoin, 5-methyl-5-veratryl-, is not explicitly mentioned, hydantoin derivatives form a class of anticonvulsants . Some studies have suggested that 5-HT2A receptor antagonists, which include certain hydantoin derivatives, could constitute alternative antiplatelet therapy .

安全和危害

未来方向

Research into hydantoin derivatives, including Hydantoin, 5-methyl-5-veratryl-, continues to be of interest. Recent studies have focused on the synthesis of new hydantoin derivatives and their potential applications in the construction of biologically active molecules . The development of novel antiplatelet agents with an alternative mechanism of action is one area of focus .

属性

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-4-5-9(18-2)10(6-8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCMSORQDRGJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008699 |

Source

|

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydantoin, 5-methyl-5-veratryl- | |

CAS RN |

892-02-4 |

Source

|

| Record name | 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)